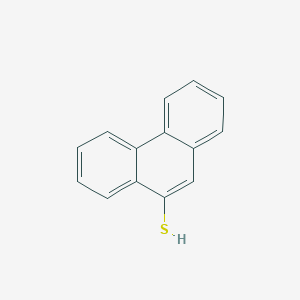

Phenanthrene-9-thiol

Description

Structure

3D Structure

Properties

CAS No. |

61708-79-0 |

|---|---|

Molecular Formula |

C14H10S |

Molecular Weight |

210.30 g/mol |

IUPAC Name |

phenanthrene-9-thiol |

InChI |

InChI=1S/C14H10S/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H |

InChI Key |

XDRRLDUVQGNYBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenanthrene 9 Thiol and Its Derivatives

Direct Synthesis Strategies for Phenanthrene-9-thiol Core Structure

The direct construction of the this compound scaffold involves methods where the thiol or a precursor group is incorporated during the formation of the polycyclic system. These strategies are prized for their efficiency and atom economy.

Classic routes to the phenanthrene (B1679779) core, such as the Pschorr synthesis, which involves the copper-catalyzed intramolecular cyclization of a diazonium salt, can be adapted for specific functionalization. scispace.com More contemporary methods leverage modern catalytic systems to achieve direct C-S bond formation during ring closure. A notable strategy involves the iodine-catalyzed methylthiolative annulation of 2-alkynyl biaryls, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a sulfur source to directly yield 9-sulfenylphenanthrenes. acs.org

Another approach builds the thiol functionality onto a pre-formed phenanthrene precursor. For instance, the reaction of phenanthrene-9,10-dione with thiosemicarbazide (B42300) results in the formation of phenanthro[9,10-e] beilstein-journals.orgd-nb.infoacs.orgtriazine-3-thiol, a derivative incorporating a thiol group onto a phenanthrene-fused heterocyclic system. brieflands.comnih.gov While not this compound itself, this reaction exemplifies a direct route to a thiolated phenanthrene derivative from a common starting material. More direct conversions often involve the nucleophilic substitution of 9-bromophenanthrene (B47481) or the reduction of phenanthrene-9-sulfonic acid derivatives. guidechem.com

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Citation |

| Pschorr Synthesis | o-nitrobenzaldehyde, Phenylacetic acid | Diazotization reagents, Copper | Phenanthrene-9-carboxylic acid (precursor) | scispace.com |

| Annulation of 2-Alkynyl Biaryls | 2-Alkynyl biaryl | Iodine, DMSO | 9-Sulfenylphenanthrene | acs.org |

| Heterocycle Formation | Phenanthrene-9,10-dione | Thiosemicarbazide, Acetic acid | Phenanthro[9,10-e] beilstein-journals.orgd-nb.infoacs.orgtriazine-3-thiol | brieflands.comnih.gov |

Regioselective Functionalization Approaches at the Phenanthrene Moiety

Modifying a pre-existing phenanthrene core with high regioselectivity is essential for creating complex derivatives. These methods focus on precisely controlling the position of newly introduced functional groups on the phenanthrene ring system.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. cdnsciencepub.com The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position.

In the context of phenanthrene synthesis, a DoM-based sequence can establish substitution patterns with surgical precision. A common pathway involves the DoM of a biphenyl (B1667301) amide, followed by a Suzuki-Miyaura cross-coupling reaction to create a more complex biaryl system. cdnsciencepub.comcdnsciencepub.com A subsequent intramolecular cyclization, often through a directed remote metalation (DreM) step, yields a highly substituted 9-phenanthrol. cdnsciencepub.comnih.gov These phenanthrols are versatile intermediates that can be converted to other phenanthrene derivatives. The choice of DMG is critical for reaction efficiency and regioselectivity.

| Directing Group | Lithiation Yield (%) | Regioselectivity (ortho:para) | Citation |

| Methoxy | 78 | 8:1 | smolecule.com |

| Carbamate | 92 | 12:1 | smolecule.com |

| Sulfonamide | 65 | 6:1 | smolecule.com |

Data adapted from studies on aryl O-carbamates and related directing groups. smolecule.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for modifying the phenanthrene periphery by forming new carbon-carbon bonds. nih.govresearchgate.net These reactions typically involve the coupling of a phenanthrene halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base. jyu.fi

The synthesis of polysubstituted phenanthrenes often requires the coupling of sterically hindered partners. The development of sophisticated phosphine (B1218219) ligands, such as SPhos and XPhos, has been instrumental in overcoming this challenge, enabling reactions to proceed with high yields and broad substrate scope, even at room temperature. nih.gov The synthesis of halogenated phenanthrenes, such as 2,6-dibromophenanthrene derivatives, provides valuable and versatile platforms for subsequent, sequential cross-coupling reactions to build complex molecular structures. rsc.org

| Phenanthrene Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Citation |

| C15-Bromovindoline derivative | Alkenyl boronic acid | Pd(OAc)₂, XPhos | C15-Alkenylvindoline | nih.gov |

| ortho-Iodobenzoyl chloride | Phenylacetylene | Pd(OAc)₂ / Norbornadiene | Substituted Phenanthrene | beilstein-journals.org |

| 2-Bromophenylacetamide | 2-Formylphenylboronic acid | Palladium catalyst | Phenanthrene derivative | researchgate.net |

In recent years, radical and photoredox-catalyzed reactions have emerged as powerful methods for constructing and functionalizing phenanthrene scaffolds under exceptionally mild conditions. beilstein-journals.orgd-nb.info These strategies utilize light energy to generate highly reactive radical intermediates from stable precursors, enabling transformations that are often difficult to achieve with traditional methods. beilstein-journals.org

Several elegant photoredox strategies for phenanthrene synthesis have been reported:

Photo-Pschorr Cyclization: A modern variant of the classic Pschorr reaction where a photoredox catalyst, such as [Ru(bpy)₃]²⁺, initiates the cyclization of a stilbene (B7821643) diazonium salt via an aryl radical intermediate. beilstein-journals.org

Intramolecular Cyclization of α-Bromochalcones: An iridium-based photocatalyst facilitates the one-electron reduction of α-bromochalcones. The resulting vinyl radicals undergo intramolecular cyclization onto an adjacent aromatic ring to afford phenanthrene derivatives with complete regioselectivity. beilstein-journals.org

Oxidative Radical Cyclization: The reaction of biphenyl aryl acetylenes, mediated by tributyltin hydride (Bu₃SnH) and an initiator like AIBN, can proceed via an oxidative pathway to yield functionalized phenanthrenyl stannanes. acs.orgnih.gov These products are versatile intermediates for further modifications. figshare.com

Photoredox/Cobalt-Catalyzed C-H Functionalization: A dual catalytic system can activate the C(sp³)–H bonds of 1,3-dicarbonyl compounds, generating α-carbonyl radicals that cyclize to form highly substituted 10-phenanthrenols. acs.orgnih.gov

| Method | Precursor Type | Catalyst/Reagent | Key Intermediate | Citation |

| Photo-Pschorr Cyclization | Stilbene diazonium salt | [Ru(bpy)₃]²⁺ | Aryl radical | beilstein-journals.org |

| Intramolecular Cyclization | α-Bromochalcone | fac-Ir(ppy)₃ | α-Keto vinyl radical | beilstein-journals.org |

| Oxidative Radical Cyclization | Biphenyl aryl acetylene | Bu₃SnH / AIBN | Vinyl radical | acs.orgnih.gov |

| C-H Functionalization | 1,3-Dicarbonyl derivative | Acridinium photocatalyst, Cobaloxime catalyst | α-Carbonyl radical | acs.orgnih.gov |

Incorporation of this compound via Click Chemistry Principles

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular construction. The thiol group of this compound is perfectly suited for one of the most prominent click reactions: the thiol-ene reaction.

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). nih.gov The reaction is typically initiated by UV light, often with a photoinitiator, and proceeds via a step-growth mechanism that is rapid and produces no byproducts. researchgate.net This process is highly efficient for creating cross-linked polymer networks and for the surface functionalization of materials. nih.gov

This compound can serve as the key thiol component in these reactions. By reacting it with molecules containing two or more alkene groups (di- or multi-enes), robust polymer networks can be formed. These materials embed the photophysically active phenanthrene unit into a polymer matrix, which is of interest for creating advanced optical and electronic materials. While direct examples with this compound are specialized, the principle has been demonstrated effectively with the related polycyclic aromatic hydrocarbon, anthracene (B1667546), where ene-functionalized anthracene dimers were cross-linked with multifunctional thiols to create reversible polymer networks. acs.org

Furthermore, thiol-ene chemistry is a premier method for the post-synthetic modification (PSM) of materials. For example, a material like a Metal-Organic Framework (MOF) or a silica (B1680970) particle, pre-functionalized with alkene groups, can be readily modified by "clicking" this compound onto its surface. rsc.org This permanently attaches the phenanthrene moiety, imparting its properties to the bulk material.

| Component | Example Compound | Role in Polymerization | Citation |

| Thiol Component | This compound | Monomer unit providing the phenanthrene core | nih.gov |

| Ene Component | Trimethylolpropane triacrylate | Cross-linking agent with multiple C=C bonds | researchgate.net |

| Initiator | 2,2-Dimethoxy-2-phenylacetophenone | Radical initiator (activated by UV light) | researchgate.net |

| Application | Functional Polymer Networks | Creation of materials with embedded phenanthrene units | acs.org |

Thiol-Yne Processes for Multifunctional Scaffolds

The thiol-yne click reaction has emerged as a powerful tool for materials synthesis due to its high efficiency, orthogonality, and metal-free nature, often initiated by light or heat. mdpi.comd-nb.info This reaction involves the radical-mediated addition of a thiol to an alkyne. The process typically occurs in two steps: the first addition forms a vinyl sulfide, which can then undergo a second addition with another thiol radical, leading to a dithioether linkage. rsc.org This stepwise addition allows for the creation of highly functionalized and cross-linked structures.

In the context of this compound, its thiol group can readily participate in these reactions. By reacting this compound with various multifunctional alkynes (compounds bearing two or more C≡C triple bonds), it is possible to construct complex, three-dimensional polymer networks and scaffolds. researchgate.netrsc.org The phenanthrene moiety imparts unique photophysical and aromatic properties to the resulting macromolecular structures.

The versatility of the thiol-yne reaction allows for the synthesis of diverse scaffolds:

Cross-linked Networks: When this compound is reacted with diynes or triynes, extensive cross-linking occurs, leading to the formation of robust network polymers. These materials can exhibit high refractive indices, a property directly related to their sulfur content. rsc.org

Functionalized Surfaces and Nanomaterials: The thiol-yne reaction can be employed to graft phenanthrene units onto surfaces or nanomaterials. For instance, carbon nanotubes have been functionalized using photo-irradiated thiol-yne click reactions with phenanthrenequinone (B147406) derivatives to mediate bioelectrocatalytic glucose oxidation. researchgate.net

Dendrimers and Hyperbranched Polymers: Step-growth polymerization via the thiol-yne reaction can produce hyperbranched polymers with a high density of phenanthrene terminal groups, which can be useful in light-harvesting or sensory applications. d-nb.info

The properties of the resulting scaffolds can be tuned by carefully selecting the alkyne co-monomer. The table below illustrates potential alkyne partners for this compound in creating multifunctional scaffolds.

| Alkyne Substrate | Potential Scaffold Architecture | Key Features of Scaffold |

| 1,4-Diethynylbenzene | Cross-linked aromatic polymer network | Enhanced thermal stability and conjugation. |

| 1,3,5-Triethynylbenzene | Highly cross-linked 3D network | High rigidity and porosity. researchgate.net |

| Propargyl Ether | Flexible, functionalized polymer | Introduction of ether linkages for altered solubility. |

| Alkyne-terminated PEG | Amphiphilic block copolymers, hydrogels | Water-soluble segments for biomedical applications. rsc.org |

The reaction is often initiated photochemically, which provides excellent spatial and temporal control over the polymerization process, making it suitable for creating patterned surfaces and complex microstructures. rsc.org

Electrochemical Synthesis Routes to this compound Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under mild conditions. rsc.org Anode oxidation, in particular, is an effective way to generate reactive intermediates like N-centered radicals from N-H precursors or to induce C-H functionalization. nih.gov

While the direct electrochemical synthesis of this compound is not extensively documented, various electrochemical methods have been successfully applied to synthesize its derivatives. These routes typically involve the modification of the phenanthrene core or the transformation of the thiol group.

A significant development is the use of paired electrolysis to synthesize 9-arylphenanthrene derivatives. xmu.edu.cn This method employs benzenediazonium (B1195382) salts as aryl radical precursors. In this process, an aryl radical is generated through electrochemical reduction, which then attacks the phenanthrene moiety. This approach features a broad substrate scope and good functional group tolerance. xmu.edu.cn

Another electrochemical strategy involves the direct C-H functionalization of the phenanthrene ring. For example, an electro-oxidative C-H imidation of phenanthrene has been reported, coupling it with dibenzenesulfonimide (B1583796) to yield the corresponding N-substituted phenanthrene derivative with high regioselectivity. nih.gov

The thiol group of this compound is also electrochemically active. Electrochemical oxidation of thiols is a well-established method for forming disulfide bonds. rsc.org Applying this to this compound would yield bis(phenanthren-9-yl) disulfide. This reaction can be performed selectively in continuous-flow microreactors, where the selectivity towards the disulfide is controlled simply by the applied potential. rsc.org

The following table summarizes key findings in the electrochemical synthesis of phenanthrene derivatives.

| Reaction Type | Reactants | Key Conditions | Product | Yield | Reference |

| Paired Electrolysis Arylation | 2-Methylthiobenzene diazonium salt, 4-Methylbenzene ethyne | Undivided cell, Graphite felt anode, Ni plate cathode, Constant current (4 mA/cm²) | 2-Aryl benzothiophenes and 9-Aryl phenanthrenes | up to 89% | xmu.edu.cn |

| C-H Imidation | Phenanthrene, Dibenzenesulfonimide | Constant current electrolysis | N-(Phenanthren-9-yl)dibenzenesulfonamide | 72% | nih.gov |

| Thiol Oxidation | Generic Thiols | Continuous-flow microreactor, water as oxygen source | Disulfides | Not specified | rsc.org |

These electrochemical methods represent powerful strategies for accessing a range of this compound derivatives, offering advantages in terms of environmental impact and reaction control.

Reactivity and Mechanistic Insights of Phenanthrene 9 Thiol

Electronic Structure and Reactivity at the Thiol Group

The thiol (-SH) group attached to the C9 position of the phenanthrene (B1679779) ring is the primary site for a range of chemical transformations, including acid-base reactions and redox processes. The electronic communication between the sulfur atom's lone pairs and the extended π-system of the phenanthrene nucleus is a key determinant of its reactivity.

Acid-Base Equilibria and Thiolate Formation

Similar to other aromatic thiols, phenanthrene-9-thiol is acidic and can be deprotonated to form a thiolate anion. Aromatic thiols are generally more acidic than their aliphatic counterparts due to the resonance stabilization of the resulting thiolate anion, where the negative charge can be delocalized into the aromatic ring system. For instance, thiophenol has a pKa of approximately 6, which is significantly lower than the pKa of alkanethiols (around 10-11). wikipedia.org The pKa of this compound is expected to be in a similar range to that of other aromatic thiols, influenced by the extensive conjugation of the phenanthrene system. acs.orgnih.gov

The acid-base equilibrium is depicted as follows:

C₁₄H₉SH + B⁻ ⇌ C₁₄H₉S⁻ + HB

Where B⁻ is a base. The resulting phenanthrene-9-thiolate anion is a potent nucleophile, owing to the soft nature and high polarizability of the sulfur atom. This enhanced nucleophilicity makes it readily participate in reactions such as S-alkylation and S-acylation.

Table 1: Comparison of Acidity for Selected Thiols

| Compound | Structure | Approximate pKa |

|---|---|---|

| Ethanethiol | CH₃CH₂SH | ~10.6 |

| Thiophenol | C₆H₅SH | ~6.6 |

| This compound | C₁₄H₉SH | Estimated to be similar to other aromatic thiols (5-7) |

Oxidation and Redox Transformations of the Thiol Moiety

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, can facilitate the coupling of two thiol molecules to form the corresponding disulfide, 9,9'-diphenanthryl disulfide. odu.edu This reaction proceeds through a thiyl radical intermediate.

2 C₁₄H₉SH + [O] → C₁₄H₉S-SC₁₄H₉ + H₂O

Further oxidation of the disulfide or the initial thiol with stronger oxidizing agents can lead to higher oxidation states of sulfur, such as thiolsulfinates (C₁₄H₉S(O)SC₁₄H₉) and ultimately sulfonic acids (C₁₄H₉SO₃H). mdpi.com The redox chemistry of thiols is crucial in many chemical and biological processes, and the specific redox potential of this compound will be influenced by the electronic properties of the phenanthrene ring. nih.gov

Reactions at the Phenanthrene Aromatic System

The phenanthrene core of the molecule is an electron-rich aromatic system that can undergo reactions typical of polycyclic aromatic hydrocarbons (PAHs), such as electrophilic substitution and cycloadditions. The presence of the thiol group at the 9-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Phenanthrene is more reactive towards electrophilic attack than benzene (B151609). libretexts.org Theoretical and experimental studies show that electrophilic substitution on unsubstituted phenanthrene preferentially occurs at the C9 and C10 positions. youtube.comvpscience.orgresearchgate.net This is due to the formation of the most stable carbocation intermediate (a Wheland intermediate), where the positive charge is delocalized while preserving the aromaticity of two of the three benzene rings. researchgate.net

In this compound, the thiol group is an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com However, the inherent high reactivity of the C10 position, which is "para" to the C9 position across the central ring, is expected to be the most favored site for electrophilic attack. The electron-donating nature of the sulfur atom would further activate this position. Therefore, electrophilic substitution reactions on this compound, such as nitration, halogenation, and Friedel-Crafts reactions, are predicted to yield the 10-substituted product as the major isomer.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 10-Nitro-phenanthrene-9-thiol |

| Bromination | Br₂/FeBr₃ | 10-Bromo-phenanthrene-9-thiol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 10-Acetyl-phenanthrene-9-thiol |

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution on an electron-rich system like phenanthrene is generally unfavorable unless activated by strong electron-withdrawing groups, which are absent in this compound.

However, addition-elimination reactions can occur under certain conditions. For example, the reaction of phenanthrene with halogens can proceed via an addition to the 9,10-positions, followed by elimination to yield a substitution product. youtube.com The 9,10-bond in phenanthrene has a significant degree of double-bond character, making it susceptible to addition reactions. libretexts.orgacs.org In the case of this compound, the thiol group may influence the stability of any intermediates formed during such processes.

Cycloaddition Reactions and Annulation Pathways

The central C9-C10 bond of the phenanthrene nucleus exhibits alkene-like character and can participate in cycloaddition reactions. libretexts.orgyoutube.com While phenanthrene itself is less reactive as a diene in Diels-Alder reactions compared to anthracene (B1667546) due to orbital symmetry considerations, its derivatives can undergo cycloadditions. stackexchange.com The bay region of PAHs can act as a diene in Diels-Alder reactions, providing a pathway for the synthesis of larger, more complex aromatic systems. rsc.orgnih.gov

This compound could potentially undergo [4+2] cycloaddition reactions with powerful dienophiles across the 9,10-positions, although this reactivity may be sterically hindered by the thiol group. Annulation reactions, which involve the formation of a new ring fused to the existing aromatic system, are also a possibility for expanding the polycyclic structure. rsc.orgnih.gov These reactions often proceed through intermediates that are influenced by the electronic nature of the substituents on the phenanthrene core.

Radical Chemistry Involving this compound

The radical chemistry of this compound is dictated by the interplay between its two key structural components: the polycyclic aromatic phenanthrene core and the reactive thiol (-SH) group. While specific experimental studies on the radical reactions of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of aromatic thiols and phenanthrene derivatives.

The thiol group is known to be an active participant in radical reactions, primarily due to the relatively weak S-H bond. This bond can undergo homolytic cleavage to form a thiyl radical (phenanthrene-9-S•). This reactivity underpins the role of many thiol-containing compounds as radical scavengers and hydrogen donors in chemical and biological systems. nih.gov Phenolic and thiol compounds, by virtue of their hydrogen-donating ability, are effective free radical scavengers. nih.govnih.gov For instance, various dihydrophenanthrene derivatives have demonstrated significant scavenging activity against the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). nih.gov

The primary mechanism of radical scavenging by this compound would involve the donation of a hydrogen atom from the thiol group to a reactive radical species (R•), thereby quenching the radical and forming a stable molecule (RH) and a phenanthrenylthiyl radical.

Phenanthrene-9-SH + R• → Phenanthrene-9-S• + RH

Dimerization: Two thiyl radicals can combine to form a disulfide.

2 Phenanthrene-9-S• → Phenanthrene-9-S-S-9-Phenanthrene

Addition to Unsaturated Bonds: Thiyl radicals can add across carbon-carbon double or triple bonds, initiating chain reactions such as thiol-ene or thiol-yne coupling. researchgate.net This is a widely used method for the formation of C-S bonds.

Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule to regenerate the thiol, propagating a radical chain.

The phenanthrene moiety itself can influence the radical chemistry. The extended aromatic system can interact with other radical species, and substitution at the 9-position places the thiol group in a sterically active region of the molecule. While thiyl radicals are crucial for antioxidant activity, they can also exhibit adverse reactivity, such as inducing lipid peroxidation or isomerizing fatty acids. researchgate.netmdpi.com

| Reaction Type | General Mechanism | Key Intermediates | Potential Products |

| Radical Scavenging | Hydrogen atom transfer from the S-H bond to a free radical. | Phenanthrenylthiyl radical (Phen-9-S•) | Quenched radical species, Phenanthrene-9-S• |

| Thiol-Ene Coupling | Addition of the phenanthrenylthiyl radical to an alkene, followed by hydrogen abstraction from another thiol molecule. | Phenanthrenylthiyl radical, Carbon-centered radical intermediate | Thioether adducts |

| Dimerization | Combination of two phenanthrenylthiyl radicals. | Phenanthrenylthiyl radical | Di(phenanthren-9-yl) disulfide |

Transition Metal-Catalyzed Reactions with this compound Ligands

This compound, and more specifically its conjugate base, phenanthrene-9-thiolate, is a promising ligand for transition metal catalysis. The soft sulfur donor atom has a strong affinity for many transition metals, particularly late transition metals like palladium, ruthenium, rhodium, and gold. The bulky and rigid phenanthrene backbone can impart specific steric and electronic properties to the metal center, influencing the catalyst's activity, selectivity, and stability.

While the catalytic applications of this compound itself are an emerging area, computational studies on structurally analogous systems provide significant mechanistic insights. A notable example is the in-silico design of a Ruthenium-based olefin metathesis catalyst bearing an anthracene-9-thiolate ligand. nih.govacs.orgsemanticscholar.org Given the structural similarity between anthracene and phenanthrene, this study offers a strong model for the potential catalytic role of phenanthrene-9-thiolate.

In this computational model, the ruthenium complex was designed for Z-stereoselective cross-metathesis reactions. nih.gov The key findings from this research highlight the critical role of the bulky aromatic thiolate ligand:

Steric Control: The large anthracene-9-thiolate ligand was predicted to completely restrict the formation of the E-conformation of the olefin product through a "bottom-bound" mechanism. nih.govacs.org This steric hindrance is crucial for enforcing a specific stereochemical outcome.

Mechanism: The catalytic cycle involves the coordination of the olefin to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. The stereochemistry of this intermediate, dictated by the steric influence of the thiolate ligand, determines the stereochemistry of the final product. nih.gov

Catalyst Activation: The initiation of the catalytic cycle was calculated to have a low energy barrier, suggesting efficient catalyst activation. semanticscholar.org

This example underscores how the phenanthrene-9-thiolate ligand could be employed to create a sterically demanding coordination environment around a metal center. This can be a powerful strategy for controlling selectivity in various catalytic transformations, including cross-coupling, hydrogenation, and polymerization reactions.

The coordination of thiols and thiolates to metal centers can also lead to more complex catalytic behavior, including both acceleration and inhibition of reactions. nih.govnih.gov The thiol can act as a reversible inhibitor, where its coordination to the metal center can temporarily halt one reaction pathway while allowing another to proceed. nih.gov This "poisoning" effect can be harnessed to control product selectivity in reactions like the stereodivergent semihydrogenation of alkynes. nih.gov Therefore, this compound could serve not only as a primary ligand to define the catalytic pocket but also as an additive to modulate the selectivity of a catalytic system.

| Catalytic System | Metal Center | Role of Thiolate Ligand | Catalyzed Reaction | Mechanistic Insight |

| Anthracene-9-thiolate Complex (computational) nih.govacs.org | Ruthenium (Ru) | Steric directing group | Z-selective olefin cross-metathesis | The bulky ligand blocks the pathway to the E-isomer via a "bottom-bound" mechanism. |

| Acridine-based Pincer Complex with Thiol Additive nih.gov | Ruthenium (Ru) | Reversible inhibitor ("poison") | Stereodivergent alkyne semihydrogenation | The thiol additive coordinates to the Ru center, impeding the Z-to-E isomerization of the alkene product. |

| Various Complexes with Thiol Ligands nih.gov | Ruthenium (Ru) | Cooperative ligand / Inhibitor | Dehydrogenation / Hydrogenation | Thiol can participate in metal-ligand cooperation to activate substrates or inhibit catalysis by competing for coordination sites. |

Computational and Theoretical Investigations of Phenanthrene 9 Thiol Systems

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For Phenanthrene-9-thiol, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Table 1: Illustrative Ground State Properties Calculated via DFT Note: This table presents typical properties that would be calculated for this compound. The values for phenanthrene (B1679779) are provided for illustrative purposes.

| Property | Expected Outcome for this compound | Illustrative Value (Phenanthrene) researchgate.net |

|---|---|---|

| Optimized Geometry | C-S and S-H bond lengths, C-C bond lengths in the aromatic system, dihedral angles defining the thiol group orientation. | C-C and C-H bond lengths and angles defining the planar aromatic structure. |

| Total Energy | The total electronic energy of the molecule in its lowest energy state. | Calculated at the specific level of theory. |

| Dipole Moment | A non-zero dipole moment is expected due to the electronegativity of the sulfur atom. | 0.00 Debye (due to symmetry). |

| Vibrational Frequencies | Frequencies corresponding to C-S stretching, S-H stretching, and aromatic C-H stretching, among others. | Calculated frequencies for C-C and C-H vibrations. |

To understand how this compound interacts with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. chemrxiv.orgrsc.orgrsc.org TD-DFT is an extension of DFT that can calculate the energies of electronic excited states. chemrxiv.orgrsc.org This allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic spectrum. nih.gov

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π→π* transitions characteristic of the aromatic system and potentially n→π* transitions involving the lone pairs of the sulfur atom. The calculations also provide oscillator strengths, which indicate the intensity of these transitions. In many organic molecules, TD-DFT can achieve an accuracy of approximately 0.3 eV for vertical excitation energies. chemrxiv.org These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical properties of the molecule.

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally implies high chemical reactivity and polarizability. nih.gov For this compound, the HOMO would likely be a π-orbital distributed across the aromatic rings with significant contribution from the sulfur atom's lone pairs, while the LUMO would be a π*-antibonding orbital. The addition of the electron-donating thiol group to the phenanthrene backbone is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent phenanthrene molecule. DFT calculations on phenanthrene have placed its HOMO-LUMO gap at around 4.0-4.1 eV. researchgate.net Studies on a wide range of polycyclic aromatic hydrocarbons (PAHs) show that their gaps can vary significantly with structure, from 0.64 to 6.59 eV. frontiersin.orgbit.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Data Note: This table illustrates the type of data obtained from FMO analysis. Values for phenanthrene are provided for context.

| Parameter | Expected Description for this compound | Illustrative Value (Phenanthrene) researchgate.net |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; expected to be higher than in phenanthrene. | -6.08 eV (example value for a phenanthrene derivative) researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -3.56 eV (example value for a phenanthrene derivative) researchgate.net |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO; a measure of chemical reactivity and electronic excitation energy. | ~4.0 eV researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. researchgate.net It transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns well with Lewis structures. researchgate.net

Mechanistic Elucidation through Computational Reaction Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. rsc.org This involves locating and characterizing the energies of reactants, products, transition states (TS), and intermediates. For this compound, this approach could be used to study various reactions, such as its oxidation, electrophilic substitution on the aromatic rings, or reactions involving the thiol group itself.

By calculating the activation energies (the energy difference between the reactant and the transition state), the rate-determining step of a reaction can be identified. For example, computational studies have been used to determine the reaction mechanisms and activation barriers for thiol-Michael addition reactions, providing a guide for selecting reactants and predicting material properties. mdpi.com A similar investigation for this compound could predict its most likely sites of reaction and the conditions required to facilitate specific chemical transformations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations could be used to explore the conformational freedom of the thiol group, specifically the rotation around the C-S bond. This is important for understanding how the molecule interacts with its environment, such as solvent molecules or a surface. bit.edu.cn In a condensed phase (e.g., in a solvent or as part of a larger assembly), MD can simulate intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking between the phenanthrene units of multiple molecules. These simulations provide a crucial link between the properties of a single molecule and the behavior of a bulk material.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, offers a powerful computational strategy to forecast the physicochemical properties and biological activities of chemical compounds without the need for extensive empirical testing. nih.govresearchgate.net For this compound and its derivatives, these models establish a mathematical correlation between calculated molecular descriptors and specific, experimentally-determined properties. This allows for the rapid screening of novel molecular designs and provides deeper insights into the structural features that govern their behavior.

The development of a robust predictive model for the this compound system typically involves several key stages: the creation of a dataset of related molecules, calculation of a wide array of molecular descriptors, selection of the most relevant descriptors, generation of a mathematical model, and rigorous validation of its predictive power. researchgate.net

Molecular Descriptor Calculation

At the heart of any QSPR/QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound systems, these descriptors are often derived from quantum chemical calculations, such as Density Functional Theory (DFT). inpressco.comresearchgate.net Key classes of descriptors include:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electron affinity, and ionization potential. nih.govresearchgate.net Variations in these descriptors upon substitution on the phenanthrene ring can significantly alter the molecule's reactivity and electronic properties. dntb.gov.uaspast.org

Topological and Constitutional Descriptors: These describe the molecular structure in terms of atom connectivity, size, and shape. Examples include molecular weight, number of aromatic rings, and various connectivity indices. nih.gov

Quantum Chemical Descriptors: Properties like the natural charge on the sulfur atom, polarizability, and hyperpolarizability can be crucial for predicting specific behaviors. rsc.orgresearchgate.net For instance, the charge on the sulfur atom is often directly correlated with the acidity (pKa) of the thiol group. rsc.orgresearchgate.net

The table below illustrates a hypothetical set of calculated descriptors for this compound and two substituted derivatives. Such data forms the foundation for building a predictive model.

Model Development and Application

Once descriptors are calculated for a training set of molecules with known properties, statistical or machine learning methods are employed to build the predictive model. researchgate.netnih.gov Techniques can range from Multiple Linear Regression (MLR) to more complex algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). maxapress.commdpi.com

A significant application for this compound systems is the prediction of the thiol group's acidity (pKa), a critical parameter for its reactivity. Theoretical studies on various thiols have demonstrated a strong linear correlation between pKa and descriptors such as the natural charge on the sulfur atom and substituent constants. rsc.orgresearchgate.net An electron-withdrawing group (like -NO₂) on the phenanthrene ring is expected to stabilize the thiolate anion, thereby lowering the pKa and increasing acidity. Conversely, an electron-donating group (like -OCH₃) would increase the pKa.

A hypothetical QSPR model for predicting the pKa of substituted Phenanthrene-9-thiols could take the form of a linear equation:

pKa_predicted = c₀ + c₁(NBO Charge on S) + c₂(HOMO-LUMO Gap)

Where c₀, c₁, and c₂ are coefficients determined from the regression analysis on a training set of compounds. The table below demonstrates the application of such a hypothetical model.

These predictive models, once validated, serve as invaluable tools for the in silico design of new this compound derivatives with tailored electronic properties, reactivity, or biological activity, thereby accelerating the discovery process and reducing reliance on costly and time-consuming laboratory synthesis and testing.

Spectroscopic Characterization Methodologies for Phenanthrene 9 Thiol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of Phenanthrene-9-thiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) core and the unique thiol proton. The aromatic region, typically between 7.0 and 9.0 ppm, displays a complex pattern of multiplets due to the coupling between adjacent protons on the fused rings. Protons in closer proximity to the electron-donating thiol group may experience slight upfield shifts compared to unsubstituted phenanthrene. chemicalbook.com The thiol proton (S-H) itself is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found in the range of 3.0-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Multiplets |

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The spectrum is expected to show 14 distinct signals corresponding to each carbon atom in the phenanthrene structure, assuming no accidental equivalence. The aromatic carbons typically resonate in the downfield region of 120-140 ppm. chemicalbook.com The carbon atom directly bonded to the sulfur (C-9) is of particular interest, and its chemical shift will be influenced by the electronegativity of the sulfur atom. Based on data from related phenanthrene derivatives, the signals for the quaternary carbons involved in the ring fusion appear at the lower field end of this range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic CH | 120 - 130 |

| Aromatic Quaternary C | 125 - 140 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons within the aromatic spin systems of the phenanthrene rings. ljmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and piecing together the different fragments of the molecule, confirming the position of the thiol group on the phenanthrene framework. ljmu.ac.ukresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₁₄H₁₀S is 210.0503 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 210.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic thiols may include the loss of a hydrogen atom, the thiol radical (•SH), or the sulfur atom itself. Analysis of these fragment ions helps to confirm the presence of the thiol group and the robust nature of the phenanthrene aromatic system. nih.govresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₄H₁₀S]⁺ | 210 | Molecular Ion (M⁺) |

| [C₁₄H₉S]⁺ | 209 | Loss of H• |

| [C₁₄H₁₀]⁺ | 178 | Loss of S |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The most diagnostic band for the thiol group is the S-H stretching vibration, which appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.com Other key bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The S-H stretch is also observable in the Raman spectrum. rsc.org Aromatic ring stretching vibrations typically give strong Raman signals. The C-S stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ range. researchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| S-H Stretch | 2550 - 2600 | IR (weak), Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | Raman |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy provides insights into the optical properties of this compound, which are governed by the electronic transitions within its π-conjugated system.

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of the parent phenanthrene, characterized by several intense absorption bands corresponding to π → π* transitions. researchgate.net The spectrum typically shows complex, structured bands below 350 nm. ljmu.ac.uk The introduction of the thiol group, a weak auxochrome, may cause small shifts (bathochromic or hypsochromic) in the positions of these absorption maxima and alter their intensities compared to unsubstituted phenanthrene. nih.gov

Emission (Fluorescence) Spectroscopy: Phenanthrene and many of its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence emission. The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, as well as how molecules pack together in a crystal lattice. This information is a prerequisite for understanding structure-property relationships and for rational molecular design. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For a molecule like this compound, X-ray crystallography would reveal the planarity of the phenanthrene core, the precise geometry of the carbon-sulfur bond, and the intermolecular interactions, such as pi-stacking or hydrogen bonding, that govern the crystal packing.

While specific crystallographic data for this compound is not widely reported, the table below illustrates the type of data that would be obtained from such an analysis, using a related polycyclic aromatic compound as an example to showcase the output of the technique.

Table 1: Example Crystallographic Data Obtained from X-ray Diffraction. This table is illustrative of the parameters determined by X-ray crystallography and does not represent actual data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C14H10S |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 6.1 Å, c = 10.2 Å, β = 98.5° |

| C-S Bond Length | The distance between the carbon and sulfur atoms of the thiol group. | ~1.78 Å |

| C-S-H Bond Angle | The angle formed by the thiol group. | ~96.5° |

Surface-Sensitive Spectroscopies for Interfacial Adsorption Studies

The functionality of this compound in many applications is dictated by its interaction with surfaces. The thiol group enables the molecule to form self-assembled monolayers (SAMs) on various substrates, particularly noble metals like gold and silver. Surface-sensitive spectroscopic techniques are essential for characterizing these interfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful tool for determining the elemental composition and chemical state of atoms at a surface. When this compound is adsorbed onto a gold surface, XPS can confirm the formation of a covalent bond between the sulfur atom and the gold. This is observed through a characteristic chemical shift in the binding energy of the S 2p core electrons.

Research on various thiols adsorbed on gold has consistently shown that the S 2p peak for a sulfur atom covalently bound to gold (a thiolate, Au-S) appears at a binding energy of approximately 162 eV. nih.govbenthamopen.com In contrast, a free or unbound thiol group (S-H) on the surface would exhibit a peak at a higher binding energy, typically around 164 eV. nih.gov The presence of oxidized sulfur species, such as sulfonates, would be indicated by a peak at even higher binding energies, around 168 eV. nih.gov This makes XPS an indispensable tool for verifying the integrity and chemical nature of the molecule-substrate linkage.

Table 2: Characteristic S 2p XPS Binding Energies for Thiol Adsorption on Gold.

| Sulfur Species | Typical Binding Energy (eV) | Interpretation |

|---|---|---|

| Au-S-R (Thiolate) | ~162.0 eV | Covalent bond formed between sulfur and gold surface. nih.govresearchgate.net |

| R-S-H (Free Thiol) | ~164.0 eV | Unbound thiol, physisorbed molecule, or multilayer formation. nih.govresearchgate.net |

| R-SOx (Oxidized Sulfur) | ~168.0 eV | Oxidation of the thiol group. nih.gov |

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on nanostructured metal surfaces. It provides a detailed "fingerprint" of the adsorbed molecule, offering insights into its structure, orientation, and interaction with the surface. The thiol group of this compound acts as an anchor, bringing the phenanthrene core into close proximity with the plasmonically active SERS substrate (e.g., silver or gold nanoparticles), which results in a massive enhancement of the Raman signal. hgxx.orgnih.gov

SERS is capable of detecting trace amounts of polycyclic aromatic hydrocarbons (PAHs), with detection limits reaching nanomolar concentrations. osti.gov For this compound, the SERS spectrum would be dominated by the characteristic vibrational modes of the phenanthrene ring system. The intensity and position of these peaks can provide information about the molecule's orientation relative to the surface and the nature of the π-metal interaction.

Advanced Applications of Phenanthrene 9 Thiol in Materials Science and Catalysis

Integration into Functional Polymeric Materials

The distinct structural characteristics of phenanthrene-9-thiol make it a valuable building block for polymers with tailored properties. The phenanthrene (B1679779) moiety imparts thermal stability, rigidity, and specific electronic characteristics, while the thiol group provides a versatile anchor for polymerization and cross-linking. ncsu.edu

Conjugated polymers are central to the field of organic electronics, forming the active layers in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comrsc.org The incorporation of phenanthrene units into the polymer backbone is a strategic approach to tune the material's electronic properties. researchgate.net Phenanthrene-based polymers have been synthesized for use in organic solar cells and other electronic devices. researchgate.netacs.org

Research into donor-acceptor (D-A) type conjugated polymers has shown that using phenanthrene as the donor unit can lead to deeper Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.net This adjustment is advantageous for achieving higher open-circuit voltages in OPV devices. researchgate.net For instance, copolymers that integrate phenanthrene units with electron-withdrawing moieties like diketopyrrolopyrrole (DPP) have been developed as electron donor materials for bulk heterojunction solar cells. researchgate.net These polymers can exhibit broad absorption spectra and optical bandgaps suitable for capturing a wide range of the solar spectrum. researchgate.net While specific research on polymers derived directly from this compound is emerging, the principles established with other phenanthrene derivatives highlight its potential. The thiol group offers a direct route for polymerization, potentially through mechanisms like thiol-ene click chemistry, to create well-defined polymer structures.

Table 1: Electronic Properties of Phenanthrene-Based Donor-Acceptor Copolymers This table presents representative data for conjugated polymers incorporating phenanthrene units to illustrate their typical electronic characteristics.

| Polymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | Optical Band Gap (eV) | Application |

|---|---|---|---|---|---|

| PA1 researchgate.net | Phenanthrene | Diketopyrrolopyrrole (DPP) | -5.37 | 1.63 | OPV, OFET |

| PA2 researchgate.net | 9,10-Dimethoxyphenanthrene | Diketopyrrolopyrrole (DPP) | -5.25 | 1.63 | OPV, OFET |

| PDPP-CNPT researchgate.net | Phenanthrene (Nitrile Substituted) | Diketopyrrolopyrrole (DPP) | Not Specified | 1.51 | Not Specified |

The thiol group of this compound is highly effective for forming cross-linked polymer networks and hydrogels. Thiol-ene "click" chemistry, a reaction that proceeds rapidly and efficiently under photoinitiation, is a common method for creating such networks. mdpi.comresearchgate.net This reaction involves the step-growth addition of a thiol to an "ene" (alkene) functional group, which is relatively insensitive to oxygen inhibition and results in lower shrinkage compared to traditional acrylate (B77674) polymerizations. researchgate.netnih.gov

By reacting multifunctional polymers containing alkene groups with a di-thiol crosslinker like this compound (in its dithiol derivative form), a hydrogel network can be formed. The properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely tuned. mdpi.com The rigid phenanthrene core would contribute to the mechanical strength and thermal stability of the network, while its inherent lipophilicity could be used to create amphiphilic hydrogels capable of encapsulating hydrophobic molecules. ncsu.edu Another advanced method involves thiolactone chemistry, where a primary amine can open a thiolactone ring, exposing a thiol group that can then participate in cross-linking, allowing for the synthesis of multi-functionalized hydrogels. rsc.org

Surface Modification and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, offering a powerful method to control surface properties at the molecular level. researchgate.netuni-tuebingen.de Thiols are the most common molecules used for forming SAMs on noble metal substrates due to the formation of a strong, stable sulfur-metal bond. sigmaaldrich.com

This compound can form well-defined SAMs on various substrates, most notably gold, silver, copper, and some semiconductors. unlp.edu.aruh.edu The fabrication process is typically straightforward, involving the immersion of a clean substrate into a dilute solution (often in the millimolar range) of this compound in a solvent like ethanol. uni-tuebingen.desigmaaldrich.com

The self-assembly process is driven by two main forces: the strong chemisorption of the sulfur atom onto the substrate (the S-Au bond strength is approximately 45 kcal/mol) and the intermolecular van der Waals and π-π stacking interactions between the adjacent phenanthrene units. sigmaaldrich.comrsc.org These interactions cause the molecules to arrange into a densely packed, quasi-crystalline structure. sigmaaldrich.com For aromatic thiols, the final orientation and packing density depend on the interplay between molecule-substrate and molecule-molecule interactions. uh.edu High-quality, well-ordered SAMs typically require assembly times ranging from several hours to a full day to allow the molecules to organize into a thermodynamically stable state. sigmaaldrich.com

SAMs are highly effective at modifying the interfacial properties of a substrate, including its work function and wetting behavior. researchgate.netnih.gov The formation of a SAM introduces a dipole layer at the molecule-substrate interface, which can alter the substrate's work function. nih.govcsic.es This is a critical application in organic electronics for tuning the energy barrier for charge injection from a metal electrode into an organic semiconductor. nih.govcsic.es The large, delocalized π-system of the phenanthrene core in a this compound SAM would significantly influence this interfacial dipole.

The wetting behavior of a surface is dictated by its outermost chemical layer. A SAM of this compound presents a surface composed of hydrophobic phenanthrene rings. This results in a highly non-polar, low-energy surface that repels water. The degree of hydrophobicity can be quantified by measuring the contact angle of a water droplet on the surface. For SAMs made from large aromatic thiols, high water contact angles are expected, indicative of a hydrophobic surface. uh.edumdpi.com The dense packing and uniform orientation of the phenanthrene units would lead to a well-defined and consistently hydrophobic interface. uh.edu

Table 2: Representative Wetting Properties of Aromatic Thiol SAMs on Gold This table provides contact angle data for surfaces modified with various aromatic thiols to illustrate the expected wetting behavior for a this compound monolayer.

| Thiol Adsorbate | Probe Liquid | Advancing Contact Angle (θa) | Receding Contact Angle (θr) |

|---|---|---|---|

| Benzenethiol uh.edu | Hexadecane | 38° | 29° |

| Benzyl Mercaptan uh.edu | Hexadecane | 45° | 37° |

| Biphenylthiol mdpi.com | Water | ~76° | Not Specified |

| ω-(4'-methylbiphenyl-4-yl)butanethiol csic.es | Water | ~85° | Not Specified |

Catalytic Roles and Ligand Design

The unique electronic and structural features of this compound suggest its utility in catalysis, both as a ligand for metal complexes and potentially as an organocatalyst. Thiol-based molecules can serve as anchoring points for catalytic metal centers or can be used to modify the surface of a heterogeneous catalyst, thereby influencing its reactivity and selectivity. chemrxiv.org

In ligand design, the thiol group of this compound can act as a soft donor, binding effectively to late transition metals. The bulky and rigid phenanthrene backbone can provide a well-defined steric environment around the metal center, which can be used to control substrate access and influence the selectivity of a catalytic reaction.

Furthermore, the phenanthrene moiety itself is photoactive and has been explored in the context of photoredox catalysis. beilstein-journals.org For example, phenanthrene-9,10-dione has been used as a visible-light-activated organocatalyst for various organic transformations. beilstein-journals.orgacs.org This suggests that metal complexes featuring a phenanthrene-9-thiolate ligand could possess interesting photochemical properties, potentially enabling new light-driven catalytic cycles. The extended π-system of the phenanthrene can participate in energy or electron transfer processes, making it an active component of the catalytic system rather than just a passive scaffold.

This compound as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often involving soluble transition metal complexes. Ligands play a crucial role by binding to the metal center, thereby tuning its electronic and steric properties to control catalytic activity and selectivity.

While phosphine-based ligands have been extensively studied in homogeneous catalysis, sulfur-containing ligands like thiols offer alternative coordination chemistry. researchgate.net Thiols and thiolates are known to have a strong affinity for transition metals. mdpi.com This strong binding can sometimes lead to catalyst deactivation or "poisoning." However, in certain systems, the introduction of a thiol can be beneficial. For instance, in some ruthenium-catalyzed reactions, thiol additives have been shown to dramatically enhance catalytic activity by forming a catalytically active ruthenium-thiolate complex that promotes key reaction steps.

Although specific research detailing this compound as a primary ligand in a widely-used homogeneous catalyst is not abundant, its potential can be inferred from the behavior of related compounds. The phenanthrene backbone can be functionalized to create various ligand types. For example, chiral groups introduced at different positions on 1,10-phenanthroline, a nitrogen-containing analogue, have been used to develop chiral ligands for asymmetric catalysis. researchgate.net By analogy, the rigid and sterically defined this compound could be employed to create a specific coordination environment around a metal center, influencing the stereochemical outcome of reactions. The design of such specialized ligands is a key strategy for developing novel catalysts for synthesizing complex molecules. sigmaaldrich.comalbrechtresearch.com

Contribution to Heterogeneous Catalysis and Photocatalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst.

The phenanthrene structure is a recurring motif in photocatalysis research. For example, 9,10-phenanthrenequinone, a derivative of phenanthrene, has been successfully employed as an inexpensive and effective organic photoredox catalyst. researchgate.netmdpi.com It can be excited by visible light and initiate single-electron transfer (SET) processes to drive various organic transformations. researchgate.netmdpi.com While this highlights the utility of the phenanthrene core, the direct use of this compound as a photocatalyst is less documented. However, thiols are known to participate in photoredox reactions, often by generating thiyl radicals, which can engage in subsequent chemical transformations. rsc.orgprinceton.edu

In heterogeneous catalysis, the thiol group of this compound is particularly significant. Thiol-functionalized materials, such as covalent organic frameworks (COFs), have been used as platforms for heterogeneous catalysis. The thiol groups within these frameworks can anchor metal nanoparticles, creating highly active and reusable catalysts. This approach combines the stability and high surface area of the support with the catalytic activity of the metal nanoparticles.

Furthermore, the photocatalytic synthesis of the phenanthrene skeleton itself is an active area of research, often proceeding through radical cyclizations promoted by visible light. beilstein-journals.org This underscores the photochemical reactivity inherent to the phenanthrene structure, suggesting that this compound could be developed into a component of novel heterogeneous or photocatalytic systems.

Supramolecular Assemblies and Molecular Recognition Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is well-suited for constructing such assemblies due to its distinct molecular features.

The thiol group has a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). mdpi.comrsc.org This process is a cornerstone of nanotechnology and surface science. When this compound is used, the thiol group anchors the molecule to the surface, while the phenanthrene moieties arrange themselves through intermolecular forces, primarily π-stacking interactions between their aromatic rings. rsc.org This results in a well-defined molecular film whose surface properties are dictated by the exposed phenanthrene units. These SAMs can be used to control surface chemistry, wettability, and adhesion, and serve as platforms for building more complex architectures. uh.edu

The phenanthrene core also enables its participation in molecular recognition. Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule. mdpi.com The planar and electron-rich aromatic system of phenanthrene can interact favorably with other aromatic systems or with molecules capable of forming charge-transfer complexes. For instance, thiol-functionalized DNA has been incorporated into polymeric capsules to create "DNAsomes" that can recognize and intercalate phenanthrene molecules from the environment. researchgate.net While this system uses phenanthrene as the target guest, it demonstrates the potential for using the phenanthrene moiety as the recognition element in a synthetic host. A different study reported a water-soluble molecular "boat" that can selectively bind and separate phenanthrene from its isomer anthracene (B1667546), highlighting the subtle recognition capabilities of specifically designed host structures. rsc.org

| Host System | Guest Molecule | Key Interaction | Application |

| Self-Assembled Monolayer (SAM) | N/A (self-assembly) | Au-S bond, π-stacking | Surface functionalization, nanotechnology |

| Thiol-functionalized DNAsomes | Phenanthrene | Intercalation | Molecular recognition, sensing |

| Water-soluble Molecular Boat | Phenanthrene | CH-π interactions, induced fit | Selective separation |

This table presents examples of supramolecular systems involving phenanthrene or thiol functionalities, illustrating the principles applicable to this compound.

Functionalization of Nanomaterials and Hybrid Systems

The ability to modify the surface of nanomaterials is critical for tailoring their properties for specific applications in medicine, electronics, and catalysis. mdpi.com this compound is an excellent agent for this purpose, offering a robust method for creating functional and hybrid materials.

The most prominent application is the functionalization of gold nanoparticles (AuNPs). The synthesis of AuNPs stabilized by a layer of thiol-containing molecules is a well-established and versatile method. nih.govacs.org The strong covalent bond formed between sulfur and gold atoms provides exceptional stability to the nanoparticles, preventing their aggregation. rsc.orgtu-dresden.de By using this compound as the stabilizing ligand, the resulting AuNPs are coated with a layer of phenanthrene moieties. This surface layer imparts new properties to the nanoparticles, such as altered solubility and the ability to interact with other aromatic molecules through π-π stacking. These functionalized nanoparticles can be used in sensing, drug delivery, and as building blocks for larger supramolecular structures. nih.gov

Similarly, this compound can be used to functionalize other nanomaterials like carbon nanotubes (CNTs). While covalent functionalization can disrupt the electronic structure of CNTs, non-covalent modification through π-stacking offers a way to alter their surface properties while preserving their intrinsic characteristics. Aromatic molecules like phenanthrene are known to adsorb onto the surface of CNTs. The thiol group on this compound provides an additional functional handle that can be used to attach other molecules or nanoparticles, creating complex hybrid systems with combined functionalities.

The creation of organic-inorganic hybrid materials is another area where this compound can be applied. For example, phenanthrene derivatives have been incorporated into silica-based materials using sol-gel processes to create hybrids with enhanced thermal stability and flame retardancy. The thiol group offers a versatile point of attachment for incorporating the phenanthrene unit into various polymer or inorganic networks.

| Nanomaterial | Functionalization Principle | Resulting System | Potential Application |

| Gold Nanoparticles (AuNPs) | Au-S covalent bond | Phenanthrene-coated AuNPs | Sensing, Catalysis, Nano-assembly |

| Carbon Nanotubes (CNTs) | π-π stacking (phenanthrene core) | Non-covalently functionalized CNTs | Composites, Electronics, Hybrid materials |

| Silica (B1680970) Networks | Covalent attachment via thiol | Phenanthrene-silica hybrid | Flame retardants, High-performance materials |

This table summarizes the strategies for functionalizing different nanomaterials with this compound and their potential uses.

Emerging Research Directions and Future Outlook for Phenanthrene 9 Thiol

Exploration of Novel Synthetic Strategies and Diversification

The future development of phenanthrene-9-thiol-based materials is intrinsically linked to the innovation of synthetic methodologies that allow for precise control over its structure and the introduction of diverse functionalities. Current strategies often rely on classical approaches, such as the reaction of 9-bromophenanthrene (B47481) with a thiol source. rsc.org However, to fully exploit the potential of this compound, more sophisticated and efficient synthetic routes are required.

Future research is anticipated to focus on the following areas:

Advanced Catalytic C-S Bond Formation: The development of novel catalytic systems for the formation of the carbon-sulfur bond on the phenanthrene (B1679779) core is a key area of interest. This includes exploring photocatalytic methods that utilize visible light to generate sulfur-centered radicals, offering a green and efficient alternative to traditional thermal methods. rsc.org Such approaches could lead to higher yields, milder reaction conditions, and greater functional group tolerance.

Regioselective Functionalization: The ability to selectively functionalize other positions on the phenanthrene ring of this compound is crucial for tuning its electronic and physical properties. rsc.org Strategies for the regioselective functionalization of phenanthrenols and their derivatives can serve as a blueprint for developing similar methods for this compound, enabling the synthesis of a diverse library of derivatives with tailored characteristics. rsc.org

"Click" Chemistry Approaches: The integration of "click" chemistry principles, such as thiol-ene and thiol-yne reactions, represents a promising avenue for the efficient synthesis of functional polymers and materials derived from this compound. researchgate.net These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the construction of complex macromolecular architectures. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Advanced Catalysis | Higher yields, milder conditions, greener synthesis | Photocatalytic C-S bond formation rsc.org |

| Regioselective Functionalization | Precise tuning of electronic and physical properties | Functionalization of phenanthrene derivatives rsc.org |

| "Click" Chemistry | High efficiency, selectivity, modularity | Thiol-ene/yne reactions for polymer synthesis researchgate.net |

Advanced Computational Prediction and Material Design

Computational modeling is poised to play a pivotal role in accelerating the discovery and design of novel materials based on this compound. By simulating the properties and behavior of virtual compounds, researchers can identify promising candidates for specific applications before their synthesis, saving significant time and resources.

Key future directions in the computational study of this compound include:

High-Throughput Screening: The use of high-throughput computational screening, driven by density functional theory (DFT) and other methods, can rapidly evaluate the electronic, optical, and charge-transport properties of a vast array of virtual this compound derivatives. rsc.org This approach can identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Modeling of Self-Assembly: A crucial aspect of this compound's potential lies in its ability to form self-assembled monolayers (SAMs) on metal surfaces. northwestern.edu Advanced computational models can predict the structure, stability, and electronic properties of these SAMs, providing valuable insights for the design of molecular electronic devices and sensors. surfacesciencewestern.com

Prediction of Multifunctional Properties: Computational methods can be employed to predict a range of properties beyond the electronic, including mechanical, thermal, and guest-binding characteristics. This holistic approach will be essential for the rational design of multifunctional materials based on this compound.

| Computational Approach | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties of derivatives researchgate.net | Rational design of materials for optoelectronics |

| Molecular Dynamics (MD) | Simulation of self-assembly on surfaces northwestern.edu | Understanding and controlling SAM formation for molecular electronics |

| High-Throughput Screening | Rapid evaluation of large virtual libraries of compounds rsc.org | Accelerated discovery of new functional materials |

Development of Multifunctional this compound Architectures

The true potential of this compound lies in its incorporation into complex, multifunctional architectures that leverage the unique properties of both the phenanthrene and thiol moieties. The future in this area is directed towards the creation of materials with synergistic functionalities.

Promising research avenues include:

Metal-Organic Frameworks (MOFs): The thiol group of this compound can act as a versatile anchor point for the construction of novel metal-organic frameworks. rsc.org These materials could exhibit interesting catalytic, sensing, or conductive properties, stemming from the interplay between the metallic nodes, the phenanthrene linkers, and the sulfur functionality. acs.org Post-synthetic modification of such MOFs could further enhance their functionality. nih.gov

Supramolecular Assemblies: The hydrophobic phenanthrene core can drive the self-assembly of this compound derivatives into well-defined nanostructures in solution. nih.govunibe.ch By carefully designing the molecular structure, it may be possible to create light-harvesting systems, nano-reactors, or responsive materials. The thiol group can be used to further functionalize these assemblies or to direct their organization on surfaces.

Functional Polymers: The incorporation of this compound as a monomer or a functional pendant group in polymers can lead to materials with enhanced thermal stability, charge-transport properties, and refractive indices. researchgate.netresearchgate.net Thiol-ene and other "click" chemistry approaches are particularly well-suited for the synthesis of such functional polymers. researchgate.net

| Architecture | Key Features | Potential Applications |